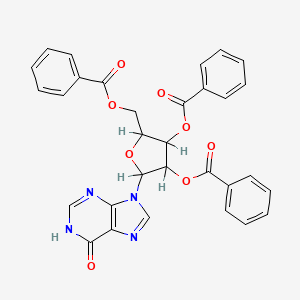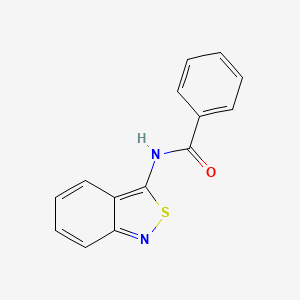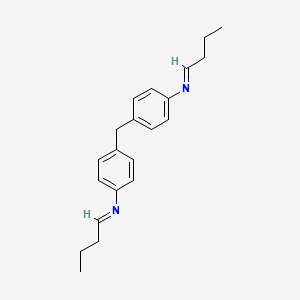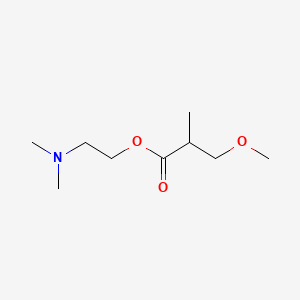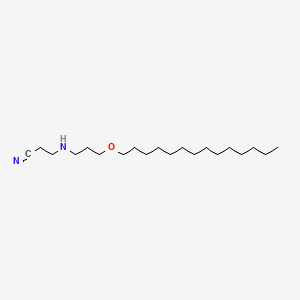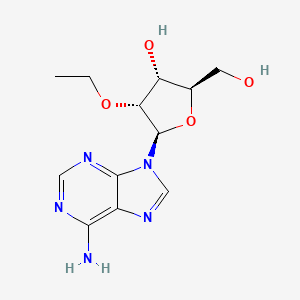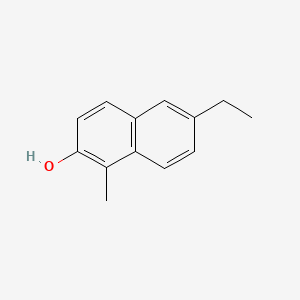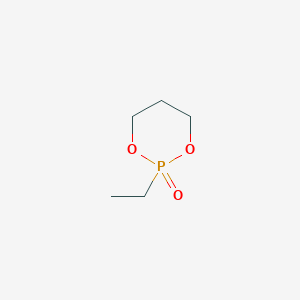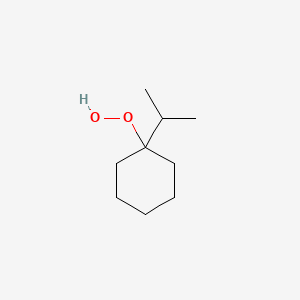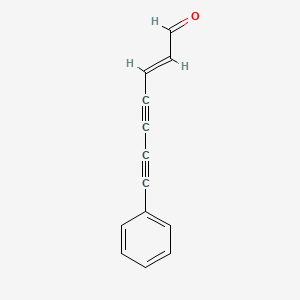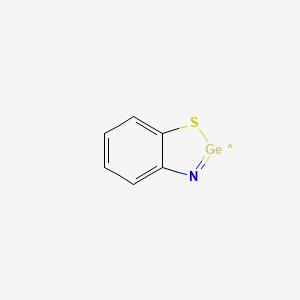
N-(1,1-Dimethoxyethyl)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethoxyethyl)cyclohexylamine: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of cyclohexylamine, where the amine group is substituted with a 1,1-dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1,1-Dimethoxyethyl)cyclohexylamine typically begins with cyclohexylamine and acetaldehyde dimethyl acetal.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclohexylamine with the 1,1-dimethoxyethyl group from acetaldehyde dimethyl acetal. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,1-Dimethoxyethyl)cyclohexylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the 1,1-dimethoxyethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution Reagents: Various nucleophiles, including halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Imines, amides.
Reduction Products: Secondary amines, primary amines.
Substitution Products: Compounds with different functional groups replacing the 1,1-dimethoxyethyl group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(1,1-Dimethoxyethyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of amine derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting neurological and cardiovascular disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Amine Receptor Interaction: N-(1,1-Dimethoxyethyl)cyclohexylamine interacts with amine receptors in biological systems, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine without the 1,1-dimethoxyethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of the 1,1-dimethoxyethyl group.
N-Ethylcyclohexylamine: Contains an ethyl group instead of the 1,1-dimethoxyethyl group
Uniqueness:
Chemical Structure: The presence of the 1,1-dimethoxyethyl group in N-(1,1-Dimethoxyethyl)cyclohexylamine imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, compared to its simpler analogs
Reactivity: The compound’s reactivity in various chemical reactions differs from that of its simpler analogs, making it valuable in specific synthetic applications
Properties
CAS No. |
85168-93-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(1,1-dimethoxyethyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NO2/c1-10(12-2,13-3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
HENPAQQGODZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1CCCCC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


